molecular formula C22H20N4O4S B2956316 2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone CAS No. 861211-21-4

2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone

Cat. No. B2956316
CAS RN: 861211-21-4
M. Wt: 436.49
InChI Key: GXZMZVJUHMWTRX-FSJBWODESA-N
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Description

2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Hydrazone compounds, including variants similar to the specified chemical, are synthesized through condensation reactions involving hydrazides and aldehydes or ketones. These reactions often result in products with significant chemical and physical properties, such as crystallinity and thermal stability. For example, the synthesis and structural characterization of various hydrazone compounds have been widely studied, providing insights into their potential applications in material science and coordination chemistry (Gao, 2011), (Yang, 2011).

Optical and Photonic Applications

Hydrazone compounds have been explored for their nonlinear optical properties, making them candidates for photonic applications such as optical limiting, which is crucial for protecting optical sensors from damage by intense light sources. The structure-property relationships of substituted hydrazones have been studied to understand their potential in photonic devices (Nair et al., 2022).

Coordination Chemistry and Metal Complex Formation

Hydrazones can act as ligands, coordinating with metals to form complexes with diverse geometries and properties. These complexes have been characterized and investigated for various applications, including catalysis and material science. The ability of hydrazones to form stable complexes with metals is leveraged in synthesizing materials with specific magnetic, electronic, and structural characteristics (Peralta et al., 2007).

Antimicrobial and Antioxidant Properties

Hydrazone derivatives have been evaluated for their biological activities, including antimicrobial and antioxidant properties. The structure-activity relationships of these compounds offer valuable insights into designing new therapeutic agents with enhanced efficacy and selectivity (Sokmen et al., 2014).

Catalytic Applications

Hydrazones and their metal complexes have found applications as catalysts in various chemical reactions, including the cross-dehydrogenative coupling reactions. These catalytic processes are important for the synthesis of complex organic molecules, demonstrating the versatility and utility of hydrazone compounds in organic synthesis (Liu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are Group 1 Metabotropic Glutamate Receptors (mGluRs) . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Mode of Action

This compound acts as a Positive Allosteric Modulator (PAM) of mGluRs . It potentiates the responses of mGluR5 by actions at a site that is distinct from that of other known modulators . This suggests that the compound has a unique interaction with its targets, leading to enhanced receptor activity.

Biochemical Pathways

The activation of mGluRs by this compound can affect various biochemical pathways. For instance, it can potentiate the response to glutamate, the primary excitatory neurotransmitter in the brain . This can lead to changes in neuronal signaling and synaptic transmission, impacting various downstream effects related to cognition, memory, and learning.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR activity. By enhancing the response of these receptors, it can influence neuronal excitability and synaptic plasticity . This could potentially have therapeutic implications for neurological disorders where these processes are disrupted.

properties

IUPAC Name

2-[2-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-16-7-8-19(30-2)14(11-16)12-23-25-22-24-15(13-31-22)9-10-26-20(27)17-5-3-4-6-18(17)21(26)28/h3-8,11-13H,9-10H2,1-2H3,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZMZVJUHMWTRX-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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